Methyl 2-cyclopropyl-2-oxoacetate
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Overview
Description
Methyl 2-cyclopropyl-2-oxoacetate is a chemical compound with the CAS Number: 6395-79-5 . It has a molecular weight of 128.13 . It is a nicotinamide coenzyme that has been shown to inhibit the lactate dehydrogenase enzyme . This inhibition leads to an accumulation of lactate in cells .
Molecular Structure Analysis
The molecular formula of this compound is C6H8O3 . The molecule contains a total of 17 bonds. There are 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 128.13 g/mol . The compound has a topological polar surface area of 43.4 Ų and a complexity of 146 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 2-cyclopropyl-2-oxoacetate , a derivative of cyclopropyl, is utilized in various chemical synthesis and transformation processes. For instance, it serves as a precursor in the synthesis of cyclopropyl-substituted pyrazolinecarboxylates through 1,3-dipolar cycloaddition reactions. This process eventually leads to the production of 1-cyclopropylcyclopropanecarboxylate derivatives (Prokopenko et al., 2007).
Cyclopropyl-Containing Amino Acids
This compound is a versatile building block for synthesizing cyclopropyl-containing amino acids. It exhibits reactivity in Michael additions and Diels–Alder reactions, leading to the formation of these amino acids in a protected form. This chemical also plays a crucial role in the synthesis of geometrically constrained bicyclic peptidomimetics, showcasing its importance in the field of medicinal chemistry (Limbach et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2-cyclopropyl-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-9-6(8)5(7)4-2-3-4/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQVTPWDUVJNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6395-79-5 |
Source
|
Record name | methyl 2-cyclopropyl-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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